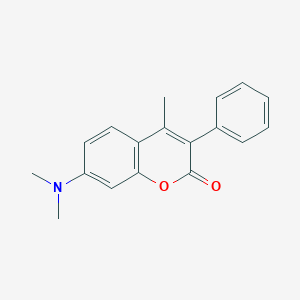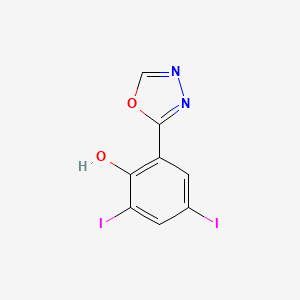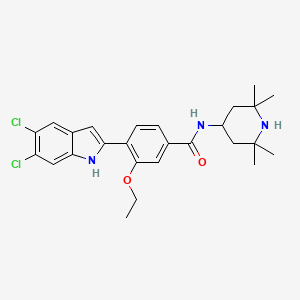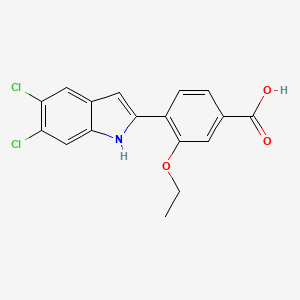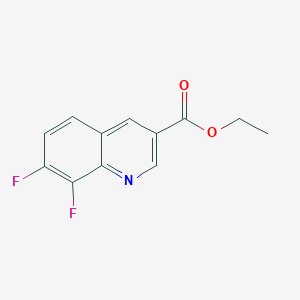
Ethyl 7,8-difluoroquinoline-3-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of EDFQ consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). In EDFQ, the quinoline core is substituted with two fluorine atoms at the 7th and 8th positions and a carboxylate group at the 3rd position.Aplicaciones Científicas De Investigación
Ethyl 7,8-difluoroquinoline-3-carboxylate has been used in a variety of scientific applications, including drug synthesis, enzyme inhibition, and biochemical and physiological studies. In drug synthesis, this compound has been used as a starting material for the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and antibiotics. In enzyme inhibition, this compound has been used to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on the activity of enzymes, hormones, and other biological molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 7,8-difluoroquinoline-3-carboxylate is still not fully understood. However, it is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, this compound may also act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed to have several beneficial effects. It has been shown to act as an inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. In addition, it has been shown to reduce inflammation, pain, and swelling in animal models. Furthermore, it has been shown to reduce the production of leukotrienes and prostaglandins, as well as to reduce the activity of several other enzymes involved in the production of hormones and other biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 7,8-difluoroquinoline-3-carboxylate in laboratory experiments include its high purity, low cost, and versatility. It can be used in a variety of experiments and can be synthesized in high yield and purity. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using this compound in laboratory experiments is its potential toxicity. It is known to be toxic to humans and animals, and should be handled with care. In addition, it is important to ensure that the compound is synthesized properly, as impurities can lead to unexpected results.
Direcciones Futuras
The potential future directions for Ethyl 7,8-difluoroquinoline-3-carboxylate include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of this compound and its derivatives is needed in order to improve the yield and purity of the compound. Furthermore, further research into the potential toxicity of this compound and its derivatives is needed in order to ensure safe handling and use of the compound. Finally, further research into the potential applications of this compound in drug synthesis and enzyme inhibition is needed in order to develop more effective and efficient methods of drug synthesis and enzyme inhibition.
Propiedades
IUPAC Name |
ethyl 7,8-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)8-5-7-3-4-9(13)10(14)11(7)15-6-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEPBFKSDNOMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


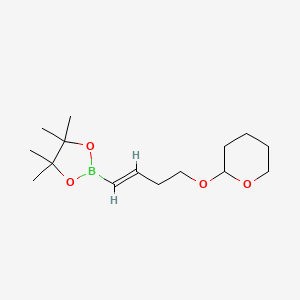
![Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B3327105.png)
![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)

![7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3327120.png)
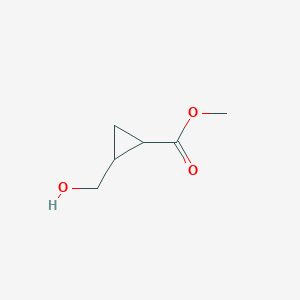
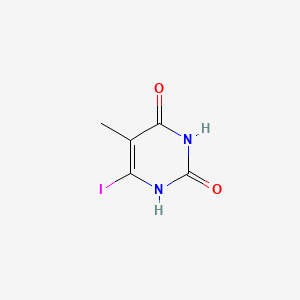
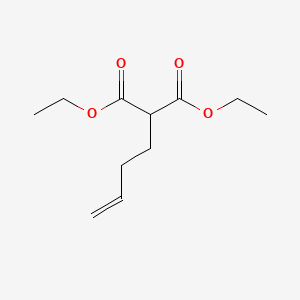
![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)
